Phenethyloxy-acetyl chloride
Description
Phenethyloxy-acetyl chloride (C10H11ClO2) is an acyl chloride derivative characterized by a phenethyloxy group (–OCH2CH2C6H5) attached to an acetyl chloride moiety. Acyl chlorides of this class are pivotal in organic synthesis, particularly for introducing acyl groups in pharmaceuticals, polymers, and agrochemicals .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-(2-phenylethoxy)acetyl chloride |
InChI |
InChI=1S/C10H11ClO2/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
PXBXTSIVRBNLSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and safety properties of Phenethyloxy-acetyl chloride and its analogs, based on evidence from academic, industrial, and regulatory sources:
Reactivity and Functional Group Influence
- Electrophilicity: this compound’s extended aromatic side chain (phenethyloxy) enhances its lipophilicity compared to phenoxyacetyl chloride (shorter phenoxy group) and methoxyacetyl chloride (small methoxy group). This property may improve its solubility in nonpolar solvents, facilitating reactions in hydrophobic environments .
- Hydrolysis Sensitivity : All acyl chlorides react vigorously with water. However, benzyloxyacetyl chloride and This compound exhibit slower hydrolysis than methoxyacetyl chloride due to steric hindrance from bulkier substituents .
- Synthetic Utility: Phenoxyacetyl chloride is widely used in peptide synthesis due to its moderate reactivity, whereas phenylacetyl chloride’s simpler structure makes it a preferred intermediate in high-volume industrial processes .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Phenethyloxy-acetyl chloride in laboratory settings?
- Methodological Answer : Researchers must use anhydrous conditions to prevent hydrolysis, as acyl chlorides react vigorously with water . Personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and safety goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation of vapors. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste in sealed containers labeled for halogenated organics .
Q. How is this compound synthesized, and what are the key reaction conditions?
- Methodological Answer : The compound is typically synthesized via reaction of phenethyloxy-acetic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction requires refluxing in an inert solvent (e.g., dichloromethane) at 40–60°C for 4–6 hours. Excess reagent is removed under reduced pressure, and the product is purified by distillation or recrystallization .
Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H NMR should show a triplet for the methylene group adjacent to the carbonyl (δ ~2.8–3.2 ppm) and aromatic protons (δ ~7.2–7.4 ppm). ¹³C NMR will display the carbonyl carbon at δ ~170–175 ppm .
- IR : A strong C=O stretch at ~1800 cm⁻¹ and C-Cl stretch at ~600–800 cm⁻¹ .
- LC-MS : Molecular ion peak matching the molecular weight (C₈H₇ClO: 154.59 g/mol) with fragmentation patterns consistent with acyl chloride cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when using this compound as an intermediate?
- Methodological Answer :
- Step 1 : Verify reagent purity via titration or Karl Fischer analysis to exclude moisture contamination, which hydrolyzes acyl chlorides .
- Step 2 : Optimize stoichiometry using Design of Experiments (DoE) to identify interactions between reaction time, temperature, and solvent polarity.
- Step 3 : Monitor reaction progress with inline FTIR to detect carbonyl chloride consumption. Contradictions often arise from side reactions (e.g., Friedel-Crafts acylation in aromatic solvents), which can be mitigated by switching to aliphatic solvents .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- GC-MS Headspace Analysis : Detects volatile impurities (e.g., residual thionyl chloride) with a detection limit of <1 ppm.
- HPLC with UV/Vis Detection : Quantifies non-volatile impurities using a C18 column and acetonitrile/water gradient (retention time: 8–10 min) .
- Ion Chromatography : Identifies ionic contaminants (e.g., chloride byproducts) with a conductivity detector .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model the electrophilicity of the carbonyl carbon (Mulliken charges) and predict nucleophilic attack sites.
- Molecular Dynamics Simulations : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. THF) to optimize activation energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
